1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone
Description
Synthesis Analysis
The synthesis of 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives often involves a multi-step process that incorporates various chemical reactions to introduce the desired functional groups into the molecule. For instance, Abate et al. (2011) described the modification of the lead candidate PB28 by substituting methylene groups with more polar functional groups to reduce lipophilicity, aiming for potential use in positron emission tomography (PET) radiotracers (Abate et al., 2011). Moreover, Tunçbilek et al. (2012) synthesized novel purine ribonucleoside analogues with 4-substituted piperazine, showing cytotoxic activities against various carcinoma cell lines, indicating a methodology for introducing piperazine and purine components (Tunçbilek et al., 2012).
Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives is crucial in determining their interaction with biological targets. Fang et al. (2012) utilized a domino three-component process involving an aza-Wittig reaction/heterocyclisation for the efficient synthesis of related compounds, highlighting the molecular flexibility and adaptability in creating structural variations for specific receptor affinity (Fang et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives often aim to modify the molecule's chemical properties for enhanced biological activity. Roshan et al. (2018) synthesized derivatives with antibacterial and antifungal activities, providing insights into the chemical modifications that can impact biological properties (Roshan et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as lipophilicity, significantly affect their pharmacokinetic profiles and ability to cross biological barriers. The study by Abate et al. (2011) demonstrated the modification of PB28 to achieve a compound with a lipophilicity consistent with entry into tumor cells, highlighting the importance of physical properties in the design of therapeutic agents (Abate et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, play a critical role in the therapeutic potential of 1-cyclohexyl-4-(9H-purin-6-yl)-2-piperazinone derivatives. The work by Bhat et al. (2017) on the synthesis and characterization of novel compounds showcases the exploration of chemical properties to design molecules with desired reactivity and stability profiles (Bhat et al., 2017).
properties
IUPAC Name |
1-cyclohexyl-4-(7H-purin-6-yl)piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c22-12-8-20(6-7-21(12)11-4-2-1-3-5-11)15-13-14(17-9-16-13)18-10-19-15/h9-11H,1-8H2,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYJLWGLMNCOCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2=O)C3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-4-(7H-purin-6-yl)piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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